molecular formula C27H27BrClNO3S B388876 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B388876
M. Wt: 560.9g/mol
InChI Key: MMUCCILRDZSCPY-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique quinoline structure, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, chlorine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique quinoline structure and the presence of both bromine and chlorine substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H27BrClNO3S

Molecular Weight

560.9g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27BrClNO3S/c1-3-34-12-11-33-27(32)24-16(2)30-22-14-19(17-7-9-21(29)10-8-17)15-23(31)26(22)25(24)18-5-4-6-20(28)13-18/h4-10,13,19,25,30H,3,11-12,14-15H2,1-2H3

InChI Key

MMUCCILRDZSCPY-UHFFFAOYSA-N

SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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